

A Head-to-Head Comparison of Leading FDG F18 Synthesis Modules

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Compound of Interest

Compound Name: *Fluorodeoxyglucose F18*

Cat. No.: *B1200657*

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For researchers, scientists, and professionals in drug development, the selection of an appropriate automated synthesis module for the production of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) is a critical decision that impacts efficiency, reliability, and compliance. This guide provides an objective comparison of several prominent FDG F18 synthesis modules, supported by experimental data, to aid in this selection process.

Performance Data Summary

The following table summarizes key performance indicators for various commercially available FDG F18 synthesis modules based on published data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. However, data from studies performing direct head-to-head comparisons under identical conditions are prioritized where available.

Synthesis Module	Synthesis		Radiochemical Purity (%)	Key Features
	Yield (%) (Decay Corrected)	Synthesis Time (minutes)		
IBA Synthera	60 - 66[1]	21 - 24[1]	> 95[1]	Cassette-based system. Residual solvents (Acetonitrile and Ethanol) were comparatively less in the final product in a direct comparison.[1]
Trasis All-in-One	60 - 66[1]	21 - 24[1]	> 95[1]	Cassette-based system. Synthesis time and yield are reported to be very similar to the IBA Synthera and Ora Neptis modules in a direct comparison.[1]
Ora Neptis	60 - 66[1]	21 - 24[1]	> 95[1]	Cassette-based system. Performance metrics are comparable to the IBA Synthera and Trasis All-in-One modules under the same conditions.[1]

GE FASTlab 2	~72 (non-corrected)	Not explicitly stated in comparative studies	> 90[2]	Cassette-based system. A study reported a non-corrected activity yield of 72%. [2]
				Another study reported a decay-corrected radiochemical yield of 81.4% ± 4.6%. [3]
Sumitomo F300E	~60 (EOB)	~25 [4] [5]	> 95 [4] [5]	A study comparing it to an MPS-100 synthesizer showed a higher yield and shorter synthesis time. [4] [5]
MPS-100	~45 (EOB)	~35 [4] [5]	> 95 [4] [5]	A multipurpose synthesis module. [4] [5]
Custom Module	60 ± 2 (uncorrected)	30 ± 3 [6]	Suitable for clinical application [6]	Example of a custom-built module using tetrabutylammonium bicarbonate. [6]

Experimental Protocols

The vast majority of modern automated FDG synthesis modules employ the principle of nucleophilic substitution. While specific parameters may vary between modules and reagent kits, the general experimental workflow is highly conserved.

General Protocol:

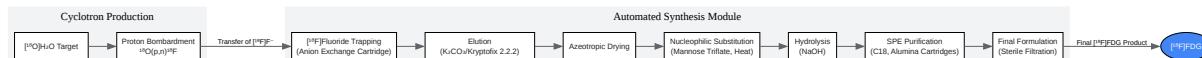
- **[¹⁸F]Fluoride Trapping:** Aqueous [¹⁸F]fluoride produced from a cyclotron is passed through an anion exchange resin cartridge (e.g., QMA) to trap the [¹⁸F]⁻.
- **Elution:** The trapped [¹⁸F]fluoride is eluted from the cartridge into the reaction vessel using a solution containing a phase transfer catalyst, typically a potassium carbonate/Kryptofix 2.2.2. complex in a mixture of acetonitrile and water.[\[2\]](#)[\[7\]](#)
- **Azeotropic Drying:** The water is removed from the reaction mixture through azeotropic distillation with acetonitrile under a stream of nitrogen and elevated temperature. This step is crucial as water can interfere with the subsequent nucleophilic substitution.
- **Radiosynthesis:** The precursor, typically mannose triflate (1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl- β -D-mannopyranose), dissolved in acetonitrile is added to the dried [¹⁸F]fluoride-Kryptofix complex.[\[7\]](#) The nucleophilic substitution reaction is then carried out at an elevated temperature (e.g., 125°C) for a short period (e.g., 2 minutes) to form the acetylated intermediate, [¹⁸F]FTAG.[\[2\]](#)
- **Hydrolysis:** The protective acetyl groups are removed from [¹⁸F]FTAG to yield [¹⁸F]FDG. This is typically achieved through basic hydrolysis using sodium hydroxide at room temperature.[\[2\]](#)[\[7\]](#)
- **Purification:** The final product is purified using a series of solid-phase extraction (SPE) cartridges (e.g., C18, alumina) to remove unreacted [¹⁸F]fluoride, the Kryptofix catalyst, and other impurities.[\[2\]](#)
- **Formulation:** The purified [¹⁸F]FDG is formulated in a sterile, isotonic solution, typically saline, and passed through a sterile filter into the final product vial.

A study directly comparing the IBA Synthera, Trasis All-in-One, and Ora Neptis modules utilized disposable cassettes/IFPs with reagents and precursor (Mannose Triflate) supplied by ABX, Germany.[\[1\]](#) This highlights the trend towards using pre-packaged, GMP-compliant reagent kits to ensure consistency and simplify the production process.

Mandatory Visualizations

General FDG F18 Synthesis Workflow

The following diagram illustrates the typical workflow for the automated synthesis of $[^{18}\text{F}]$ FDG via nucleophilic substitution.



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Caption: A simplified workflow of the automated synthesis of $[^{18}\text{F}]$ FDG.

Long-Term Performance and Maintenance

The long-term reliability of automated synthesis modules is a key consideration for clinical production facilities. Many modern synthesizers are reported to have high reliability.^[8] However, variances in synthesis yields can still occur, and these may be attributed to the quality of disposable cassettes and chemical reagent sets.^[8]

Preventive maintenance is crucial for ensuring consistent performance and minimizing downtime. While specific schedules vary by manufacturer and instrument usage, a general approach includes:

- Regular checks of all mechanical components: This includes valves, pumps, and robotic arms.
- Performance verification: Regularly running system suitability tests and monitoring key synthesis parameters.
- Calibration of sensors: Ensuring temperature, pressure, and radiation detectors are providing accurate readings.
- Scheduled replacement of wearable parts: This can include seals, tubing, and filters.

It is recommended to adhere to the manufacturer's guidelines for preventive maintenance and to maintain detailed service records for regulatory compliance. Having trained in-house personnel for routine maintenance and troubleshooting can also significantly improve operational efficiency.

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